molecular formula C15H20N2O4 B2979298 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 1286711-89-4

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2979298
CAS RN: 1286711-89-4
M. Wt: 292.335
InChI Key: IYUADCJNYKOCFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide consists of 45 atoms: 24 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides from (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones, offering an operationally simple and high-yielding new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Metabolism and Pharmacokinetics of Oxazaphosphorines

The pharmacology of oxazaphosphorines like cyclophosphamide and ifosfamide, bifunctional mustard analogues investigated for their antitumor activity, is significantly determined by their metabolism. For cyclophosphamide, elimination involves activation to a 4-hydroxy metabolite, while ifosfamide sees a greater extent of inactivation by dechloroethylation reactions. These metabolic pathways are crucial for understanding the clinical pharmacology of these drugs (Boddy & Yule, 2000).

Molecular Structure and Spectroscopic Analysis

The molecular characteristics and structural parameters governing the chemical behavior of a new (2-methoxyphenyl)oxalate compound have been analyzed, comparing theoretical predictions with experimental observations. This analysis includes optimized molecular structure, harmonic vibrational frequencies, 1H and 13C NMR chemical shifts, and global chemical reactivity descriptors (Şahin et al., 2015).

Use in Corrosion Inhibition

Research on the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions has shown that compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide are effective as mixed-type inhibitors. This study highlights the potential of these compounds in protecting metal surfaces from corrosive environments, supported by electrochemical methods and theoretical computations (Abu-Rayyan et al., 2022).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(20,10-3-4-10)9-16-13(18)14(19)17-11-5-7-12(21-2)8-6-11/h5-8,10,20H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUADCJNYKOCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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